molecular formula C9H6F3NO2 B1586147 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione CAS No. 4027-51-4

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

Cat. No. B1586147
CAS RN: 4027-51-4
M. Wt: 217.14 g/mol
InChI Key: NSRIWFKXEDHYRA-UHFFFAOYSA-N
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Patent
US07473477B2

Procedure details

2-(2′,4′-difluorophenyl)pyrazole (3.6 g, 20 mmol) and K3IrBr6 (6.3 g, 8 mmol) were added to a flask containing 90 ml 2-ethoxyethanol and 30 ml water. The reaction mixture was heated to reflux and stirred under a nitrogen atmosphere for 24 h. After cooling, the pale yellow precipitate was vacuum filtered and washed first with ethanol followed by heptanes. The product [2-(4′,6′-diflouorophenyl)pyrazole]2Ir2(μ-Br)2[2-(4′,6′-diflouorophenyl)pyrazole]2 was dried in vacuum oven (4.2 g, 81%). Step 2 To a 60 ml THF suspension of potassium t-butoxide (7.9 g, 59 mmol) and 2-acetylpyridine(7.1 g, 59 mmol) was added dropwise ethyl trifluoroacetate (10 g, 70 mmol) at 10° C., and the mixture was stirred at room temperature for 15 h. After the PH value of the mixture had been adjusted to 6-7 with 10% H2SO4, the solution was extracted with Et2O. The organic layer was dried (MgSO4) and evaporated. The residue was purified by column chromatography on silica gel with CH2Cl2 followed by recrystallization from ethanol to give 2-(3-oxo-4,4,4-trifluorobutanoyl)pyridine (10.2 g, 81%). Step 3 Hydrazine hydrate (1.44 g, 27.7 mmol) was added dropwise to 2-(3-oxo-4,4,4-trifluorobutanoyl)pyridine (5 g, 23 mmol) in 250 ml diethyl ether, and the mixture was stirred at ambient temperature for 3.5 h. Most of the solvent was evaporated and the mixture was extracted with water. The organic layer was dried (MgSO4) and evaporated to give 5-hydroxy-3-(pyridine-2-yl)-5-trifluoromethyl-4,5-dihydropyrazole (5.58 g, 78%). Step 4 Compound 5-hydroxy-3-(pyridine-2-yl)-5-trifluoromethyl-4,5-dihydropyrazole (5.58 g, 24 mmol) was boiled under reflux in 300 ml ethanol in the presence of conc. sulfuric acid (1.85 ml) for 30 min. The reaction mixture was then extracted with water. Evaporation and chromatography (ethyl acetate/heptanes 1:5) gave 3-(pyridine-2-yl)-5-trifluoromethylpyrazole (4.2 g, 85%). Step 5 [2-(4′,6′-difluorophenyl)pyrazole]2Ir2(μ-Br)2[2-(4′,6′-difluorophenyl)pyrazole]2 (0.15 g, 0.12 mmol), 3-(pyridine-2-yl)-5-trifluoromethylpyrazole (70 mg, 0.3 mmol) and 0.2 g of K2CO3 were refluxed under an nitrogen atmosphere in 2-ethoxyethanol for 18 h. After cooling to room temperature, water was added and a white precipitate was filtered and washed with water. The crude product was chromatographed on a silicon column with dichloromethane/methanol (9:1 v/v) as the mobile phase (110 mg, 60%).
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
K3IrBr6
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
Quantity
7.1 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C(F)C=CC=1N1C=CC=N1.C(OCCO)C.CC(C)([O-])C.[K+].[C:26]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1)(=[O:28])[CH3:27].[F:35][C:36]([F:43])([F:42])[C:37](OCC)=[O:38].OS(O)(=O)=O>C1COCC1.O>[O:38]=[C:37]([C:36]([F:43])([F:42])[F:35])[CH2:27][C:26]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1)=[O:28] |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N1N=CC=C1
Name
K3IrBr6
Quantity
6.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
7.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed first with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product [2-(4′,6′-diflouorophenyl)pyrazole]2Ir2(μ-Br)2[2-(4′,6′-diflouorophenyl)pyrazole]2 was dried in vacuum oven (4.2 g, 81%)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with CH2Cl2
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C(CC(=O)C1=NC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.